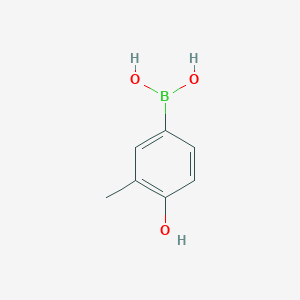

Acide (4-hydroxy-3-méthylphényl)boronique

Vue d'ensemble

Description

“(4-Hydroxy-3-methylphenyl)boronic acid” is a boronic acid compound with the molecular formula C8H11BO3 . It has an average mass of 165.982 Da and a monoisotopic mass of 166.080124 Da .

Synthesis Analysis

Boronic acids are often used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The success of these reactions is due to the combination of mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

The molecular structure of “(4-Hydroxy-3-methylphenyl)boronic acid” consists of a boron atom bonded to three oxygen atoms and a carbon atom . The boron atom is also part of a six-membered ring, which includes the carbon atom and four other carbon atoms .

Chemical Reactions Analysis

Boronic acids, such as “(4-Hydroxy-3-methylphenyl)boronic acid”, are known to participate in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling reactions . They can also react with amines to form boroxine complexes .

Physical And Chemical Properties Analysis

“(4-Hydroxy-3-methylphenyl)boronic acid” has a density of 1.2±0.1 g/cm³ . Its boiling point is 380.9±52.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±0.9 mmHg at 25°C . The compound has three hydrogen bond acceptors and three hydrogen bond donors .

Applications De Recherche Scientifique

Réactions de couplage de Suzuki-Miyaura

Ce composé est utilisé dans les réactions de couplage de Suzuki-Miyaura, qui sont un type de réaction de couplage croisé utilisé en synthèse organique pour former des liaisons carbone-carbone. Cette application est cruciale pour la synthèse de divers composés organiques, notamment les produits pharmaceutiques et les polymères .

Réactions de couplage de Stille

Comme le couplage de Suzuki-Miyaura, les réactions de couplage de Stille impliquent la formation de liaisons carbone-carbone, mais utilisent des composés organostanniques comme réactifs. L'acide (4-hydroxy-3-méthylphényl)boronique peut servir de réactif dans ces réactions pour synthétiser des molécules organiques complexes .

Réactions d'aminocarbonylation

Le composé est également utilisé dans les réactions d'aminocarbonylation catalysées au palladium. Ces réactions sont importantes pour introduire des groupes carbonylés dans les molécules organiques, ce qui est une étape clé dans la synthèse de divers produits chimiques .

Synthèse de nanoparticules de palladium supportées par des biomatériaux

Il sert de précurseur dans la préparation de nanoparticules de palladium supportées par des biomatériaux. Ces nanoparticules agissent comme des catalyseurs sans phosphine et ont des applications en chimie verte en raison de leur toxicité réduite et de leur impact environnemental .

Applications de détection

Les acides boroniques, y compris l'this compound, interagissent avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure. Cette propriété les rend utiles dans diverses applications de détection, à la fois dans les dosages homogènes et les systèmes de détection hétérogènes .

Réactions de couplage croisé

Ce composé est impliqué dans des réactions de couplage croisé qui sont essentielles en chimie médicinale. Ces réactions aident à créer des molécules complexes qui peuvent servir d'ingrédients pharmaceutiques actifs ou d'intermédiaires .

Matériaux polymères et optoélectroniques

Les dérivés de l'this compound sont utilisés dans le domaine des matériaux polymères et optoélectroniques. Ils contribuent au développement de nouveaux matériaux aux propriétés souhaitables pour les dispositifs électroniques .

Détection des saccharides

Le motif acide boronique est couramment utilisé pour la détection des mono- et polysaccharides en raison de sa capacité à former des complexes avec les sucres. Cette application est importante dans les systèmes biologiques où les saccharides jouent des rôles cruciaux .

Mécanisme D'action

Target of Action

The primary target of (4-Hydroxy-3-methylphenyl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(4-Hydroxy-3-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (4-Hydroxy-3-methylphenyl)boronic acid, are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which (4-Hydroxy-3-methylphenyl)boronic acid plays a crucial role, is part of a broader biochemical pathway that leads to the formation of carbon–carbon bonds . This reaction is particularly important because it operates under exceptionally mild and functional group tolerant conditions .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity , which may influence their bioavailability.

Result of Action

The primary molecular effect of (4-Hydroxy-3-methylphenyl)boronic acid’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of (4-Hydroxy-3-methylphenyl)boronic acid can be influenced by various environmental factors. For instance, certain boronic acids are known to decompose in air . (4-hydroxy-3-methylphenyl)boronic acid is generally stable and environmentally benign , suggesting that it may be less sensitive to environmental conditions.

Safety and Hazards

Orientations Futures

Boronic acids, including “(4-Hydroxy-3-methylphenyl)boronic acid”, have been used in the synthesis of various compounds and have potential applications in different fields . For example, they have been used in the preparation of hydroxyphenylnaphthols as 17β-hydroxysteroid dehydrogenase Type 2 inhibitors, and in the synthesis of bioactive combretastatin analogs via regioselective Suzuki coupling .

Propriétés

IUPAC Name |

(4-hydroxy-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHWHLOMMPXHPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00665370 | |

| Record name | (4-Hydroxy-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762263-66-1 | |

| Record name | (4-Hydroxy-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide](/img/structure/B1391270.png)

![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine](/img/structure/B1391271.png)

![N-{2-[2-(Sec-butyl)phenoxy]butyl}cyclohexanamine](/img/structure/B1391275.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline](/img/structure/B1391276.png)

![N-[2-(2,6-Dimethylphenoxy)propyl]-2-ethyl-6-methylaniline](/img/structure/B1391277.png)

![4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline](/img/structure/B1391278.png)